N-[(4-bromothiophen-2-yl)methyl]oxane-4-carboxamide
Description
N-[(4-Bromothiophen-2-yl)methyl]oxane-4-carboxamide is a synthetic small molecule characterized by a 4-bromothiophene moiety linked via a methyl group to an oxane (tetrahydropyran) ring bearing a carboxamide functional group. This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogenated heterocycles and carboxamide motifs are prevalent, such as kinase or histone deacetylase (HDAC) inhibitors .
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c12-9-5-10(16-7-9)6-13-11(14)8-1-3-15-4-2-8/h5,7-8H,1-4,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRFKTJEONZOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]oxane-4-carboxamide typically involves the reaction of 4-bromothiophene-2-carbaldehyde with oxane-4-carboxamide under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]oxane-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]oxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Bromine Position : In , shifting bromine from position 4 (L2) to 5 (L3) on the thiophene ring increased IC50 values by ≈30%, suggesting position 4 optimizes steric and electronic compatibility with targets .
- Oxane vs. Thiosemicarbazide : The oxane carboxamide in the target compound likely enhances metabolic stability compared to thiosemicarbazides (prone to hydrolysis), as seen in IWX’s robust HDAC2 binding .
- Halogen Effects: Bromine’s polarizability may improve target affinity over non-halogenated analogues (e.g., L1 in ), aligning with trends in kinase inhibitor design .
Biological Activity
N-[(4-bromothiophen-2-yl)methyl]oxane-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a bromothiophene moiety, which is known for its versatility in organic synthesis and potential biological activities. The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Chemical Formula | C₁₂H₁₃BrN₁O₂ |
| Molecular Weight | 284.14 g/mol |
| Functional Groups | Carboxamide, bromothiophene |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromothiophene moiety can modulate the activity of various enzymes and receptors, leading to diverse biological effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Binding : It interacts with receptors that play critical roles in signaling pathways, potentially leading to therapeutic effects against diseases such as cancer.
Anticancer Properties
In vitro studies have shown that this compound exhibits significant anticancer properties. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cancer cells from dividing.
- Modulation of Apoptotic Pathways : It influences pathways that lead to programmed cell death, enhancing the efficacy against certain types of cancer cells.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The presence of the bromothiophene moiety is thought to enhance its efficacy against resistant bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A study conducted on breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity (IC50 < 10 µM) .
- Antimicrobial Efficacy : Research demonstrated that the compound exhibited inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as an antibiotic agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound activates apoptotic pathways while inhibiting key survival signals in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
